

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

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Compound of Interest

Compound Name: 5-(Isopropoxymethyl)-8-quinolinol

CAS No.: 22049-21-4

Cat. No.: B1349266

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The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential "privileged structure" in medicinal chemistry and materials science.^[1] Comprising a pyridine ring fused to a phenol, this bicyclic aromatic compound possesses a unique structural arrangement where the C8 phenolic hydroxyl group and the C1 nitrogen atom act as a powerful bidentate chelating agent for a wide array of metal ions.^{[2][3]} This ability to sequester essential metals is the cornerstone of its diverse and potent biological activities, which span antimicrobial, anticancer, antifungal, and neuroprotective effects.^{[3][4][5]}

Derivatization of the 8-HQ core allows for the fine-tuning of its physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its biological efficacy and target specificity.^[6] This guide focuses on a specific derivative, **5-(Isopropoxymethyl)-8-quinolinol**, providing a comprehensive overview of its chemical identity, synthesis, and the mechanistic basis for its potential applications in drug discovery and development.

Core Compound Profile: 5-(Isopropoxymethyl)-8-quinolinol

Chemical Structure:

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Figure 1. Chemical structure of 5-(isopropoxymethyl)quinolin-8-ol.

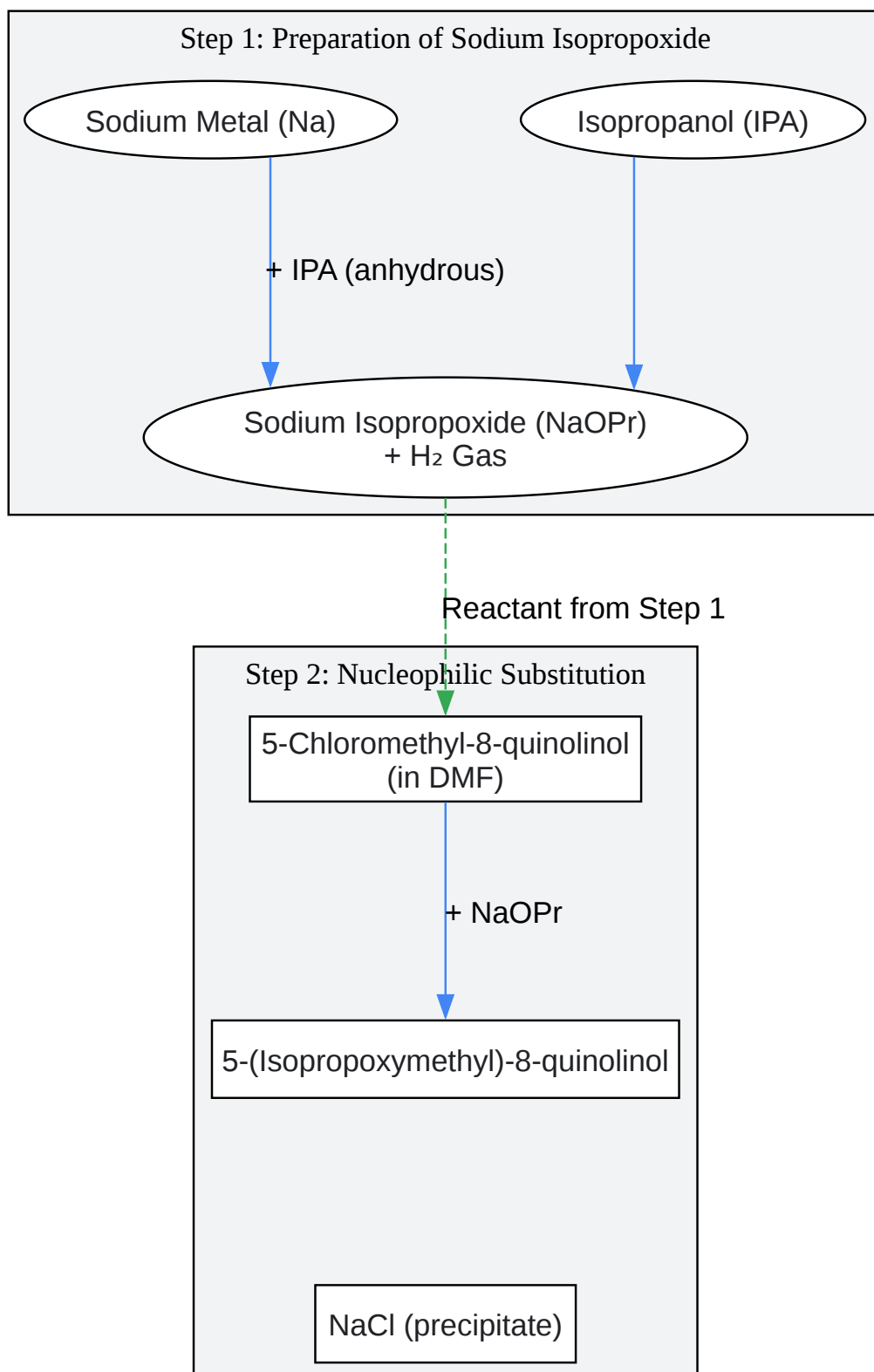
Key Identifiers:

Identifier	Value	Source
CAS Number	22049-21-4	[7]
Molecular Formula	C ₁₃ H ₁₅ NO ₂	[7]
Molecular Weight	217.26 g/mol	[7]
IUPAC Name	5-(isopropoxymethyl)quinolin-8-ol	N/A
Canonical SMILES	<chem>CC(C)OCC1=CC=C(C2=C1C=CC=N2)O</chem>	N/A

Synthesis and Characterization

The synthesis of 5-alkoxymethyl-8-quinolinol derivatives is a well-established process, typically proceeding via the nucleophilic substitution of a leaving group at the 5-position of the quinoline ring.[8] The most common and efficient precursor for this transformation is 5-chloromethyl-8-quinolinol, which can be readily synthesized from the parent 8-hydroxyquinoline.[9]

The diagram below illustrates a standard synthetic workflow for obtaining **5-(Isopropoxymethyl)-8-quinolinol**.



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A potential synthetic workflow for **5-(Isopropoxymethyl)-8-quinolinol**.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of **5-(Isopropoxymethyl)-8-quinolinol** from 5-chloromethyl-8-quinolinol hydrochloride.

Materials:

- 5-chloromethyl-8-quinolinol hydrochloride
- Sodium metal
- Anhydrous Isopropanol (IPA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

- Preparation of Sodium Isopropoxide: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous isopropanol. b. Carefully add small, freshly cut pieces of sodium metal to the stirring isopropanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium isopropoxide.
- Nucleophilic Substitution Reaction: a. In a separate flask, dissolve 5-chloromethyl-8-quinolinol hydrochloride in anhydrous DMF. b. Slowly add the freshly prepared sodium isopropoxide solution to the DMF solution at room temperature with vigorous stirring. c. Heat

the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

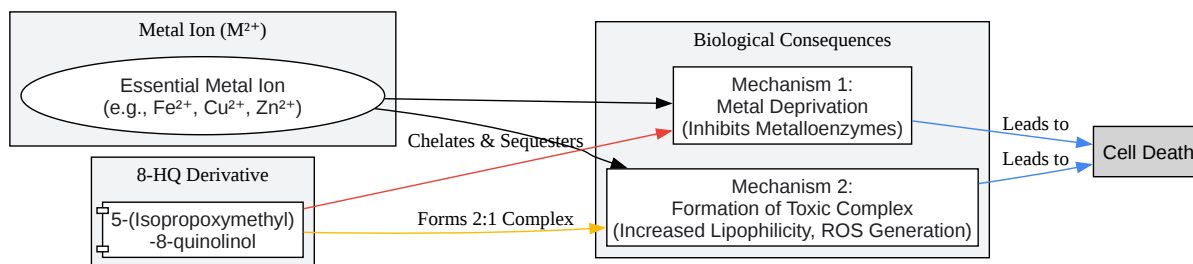
- Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water. b. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic extracts and wash them with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **5-(Isopropoxymethyl)-8-quinolinol**.

Characterization: The final product should be characterized using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure and purity.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups, such as the O-H stretch of the phenol and C-O-C stretches of the ether.
- Melting Point Analysis: To assess purity.

Core Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen form a stable five-membered ring with divalent or trivalent metal cations, such as Cu^{2+} , Zn^{2+} , and Fe^{3+} . [2] This chelation can disrupt cellular homeostasis through two primary pathways.[2]



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Dual mechanisms of action for 8-hydroxyquinoline derivatives via metal chelation.

- **Deprivation of Essential Metals:** By binding strongly to essential metal ions within a biological system (e.g., in bacteria or cancer cells), the 8-HQ derivative can sequester them, making them unavailable for crucial metabolic processes. This inhibits the function of metalloenzymes that are vital for cell growth, replication, and survival.[2]
- **Formation of a Toxic Complex:** The 8-HQ-metal complex itself can be the active cytotoxic agent. The complex is often more lipophilic than the 8-HQ molecule alone, which facilitates its penetration through cellular membranes. Once inside the cell, the complex can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and apoptosis.[2]

Potential Therapeutic Applications

While specific studies on **5-(Isopropoxymethyl)-8-quinolinol** are limited, the extensive research on the 8-HQ scaffold allows for well-grounded extrapolation of its potential applications.[1][4][5] The introduction of the isopropoxymethyl group at the C5 position is expected to increase the compound's lipophilicity, potentially enhancing its membrane permeability and bioavailability.

- **Antimicrobial and Antifungal Agents:** 8-HQ derivatives are known for their broad-spectrum activity against various bacteria and fungi.[8][10][11] Their mechanism, tied to the chelation

of essential metals like iron and copper, disrupts microbial enzyme systems.[2] **5-(Isopropoxymethyl)-8-quinolinol** could be a promising candidate for development as a novel antibacterial or antifungal drug.

- **Anticancer Agents:** The anticancer properties of 8-HQ compounds are multifaceted. They can induce oxidative stress in cancer cells by forming copper complexes that generate ROS, inhibit key enzymes like topoisomerase, and induce apoptosis.[2][3]
- **Neurodegenerative Diseases:** Derivatives like clioquinol have been investigated in clinical trials for Alzheimer's disease. The rationale is that they can chelate excess metal ions (like copper and zinc) in the brain that are implicated in the aggregation of amyloid-beta plaques, a hallmark of the disease.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential of **5-(Isopropoxymethyl)-8-quinolinol** as an antimicrobial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

Objective: To determine the lowest concentration of **5-(Isopropoxymethyl)-8-quinolinol** that visibly inhibits the growth of a target microorganism.

Materials:

- **5-(Isopropoxymethyl)-8-quinolinol** stock solution (e.g., 1 mg/mL in DMSO).
- Target microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).[12]
- Sterile 96-well microtiter plates.
- Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
- Bacterial inoculum adjusted to 0.5 McFarland standard.
- Positive control (e.g., Ciprofloxacin) and negative control (DMSO).

Procedure:

- Plate Preparation: Add 50 μL of sterile broth to all wells of a 96-well plate.
- Serial Dilution: a. Add 50 μL of the compound stock solution to the first column of wells. b. Perform a 2-fold serial dilution by transferring 50 μL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 μL from the last column. This creates a concentration gradient of the test compound.
- Inoculation: a. Dilute the 0.5 McFarland standard bacterial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL. b. Add 50 μL of this diluted inoculum to each well, bringing the total volume to 100 μL .
- Controls:
 - Growth Control: Wells containing only broth and inoculum.
 - Sterility Control: Wells containing only broth.
 - Solvent Control: Wells containing inoculum and the highest concentration of DMSO used.
 - Positive Control: A separate row with a known antibiotic undergoing serial dilution.
- Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

5-(Isopropoxymethyl)-8-quinolinol is a derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its identity is confirmed with CAS number 22049-21-4.[7] While detailed biological studies on this specific molecule are not widely published, its structure strongly suggests that it will exhibit the metal-chelating properties characteristic of its class. This fundamental mechanism underpins a broad range of potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities. The synthetic route is straightforward, and established protocols for evaluating its biological efficacy are readily

available. Further investigation into this and other C5-alkoxy derivatives is warranted to explore their potential as next-generation therapeutic agents.

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